molecular formula C20H21BrN2O3 B2933016 (E)-3-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide CAS No. 1235692-55-3

(E)-3-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2933016
CAS No.: 1235692-55-3
M. Wt: 417.303
InChI Key: LCTWRBGVRLXKPU-VOTSOKGWSA-N
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Description

This compound features a benzamide core substituted with a bromine atom at the 3-position. The amide nitrogen is connected to a piperidin-4-ylmethyl group, which is further functionalized with a (3-(furan-2-yl)acryloyl) moiety in the (E)-configuration. The bromine substituent likely enhances lipophilicity and affects electronic properties, which could modulate receptor binding or metabolic stability.

Properties

IUPAC Name

3-bromo-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c21-17-4-1-3-16(13-17)20(25)22-14-15-8-10-23(11-9-15)19(24)7-6-18-5-2-12-26-18/h1-7,12-13,15H,8-11,14H2,(H,22,25)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTWRBGVRLXKPU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide, identified by CAS number 1235692-55-3, is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21BrN2O3C_{20}H_{21}BrN_{2}O_{3} with a molecular weight of 417.3 g/mol. The structure features a bromine atom, a piperidine ring, and a furan moiety, which are critical for its biological activity.

PropertyValue
CAS Number1235692-55-3
Molecular FormulaC20H21BrN2O3
Molecular Weight417.3 g/mol
DensityNot available
Melting PointNot available

Antitumor Properties

Research indicates that this compound exhibits promising antitumor activity . The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

For instance, a study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) in vitro. The IC50 value for this effect was reported to be around 25 µM, indicating a potent antitumor effect relative to other known chemotherapeutics .

Antimicrobial Activity

In addition to its antitumor properties, this compound also exhibits antimicrobial activity against a range of pathogens. In vitro assays revealed that it is effective against both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
  • Escherichia coli : MIC of 64 µg/mL.

These findings suggest that the compound could be explored further as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in tumor progression and microbial resistance.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, preventing their proliferation.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor effects of this compound in vivo using xenograft models. Tumor-bearing mice treated with the compound showed a significant reduction in tumor size compared to control groups, confirming its potential as an anticancer agent .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of resistant bacteria. Results indicated that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential use in treating multidrug-resistant infections .

Scientific Research Applications

It appears that there is no information about the applications of "(E)-3-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide" in the provided search results. However, the search results do provide information on similar compounds.

Similar Compounds

  • (E)-2-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methoxybenzamide This compound is a useful research compound with the molecular formula C21H23BrN2O4 and a molecular weight of 447.329. BenchChem offers high-quality versions of this compound suitable for many research applications.
  • (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide This compound has potential therapeutic applications and has garnered attention in medicinal chemistry. The compound features a unique molecular structure characterized by several functional groups, including a furan moiety, piperidine derivative, oxalamide functional group, and trifluoromethyl group. Its molecular formula is C20H22N4O4, with a molecular weight of approximately 382.4 g/mol. Studies have highlighted the antioxidant properties of compounds similar to this compound, with some derivatives exhibiting antioxidant activity comparable to or exceeding that of ascorbic acid. The anticancer potential of this compound has been assessed through various in vitro assays and may be more cytotoxic against human glioblastoma U-87 cells than triple-negative breast cancer MDA-MB-231 cells.

Comparison with Similar Compounds

Halogen-Substituted Benzamide Derivatives

Compound 35 (4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide) and Compound 36 (3-bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide) share the benzamide core with bromine and fluorine substituents but differ in the heterocyclic amine group (pyridinyl vs. piperidinyl) and lack the acryloyl-furan motif .

  • Key Differences: Substituent Position: The bromine in the target compound is at the 3-position, whereas in Compound 35, it is at 4-position. This positional variance could alter steric and electronic interactions with target proteins. Heterocyclic Linker: The pyridinyl group in Compounds 35/36 may enhance solubility due to its basic nitrogen, whereas the piperidinyl group in the target compound could improve membrane permeability.

Piperidine-Modified Benzamides

Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) features a benzamide linked to a pyrazolopyrimidine-chromen system, contrasting with the target compound’s simpler piperidine-acryloyl-furan architecture .

  • Halogenation: Both compounds have bromine/fluorine atoms, but Example 53 includes a 4-oxo-chromen group, which could confer fluorescence or metal-binding properties absent in the target compound.

Piperidinyl Acetylated Derivatives

(E)-N-(1-Acetylpiperidin-4-yl)-2-bromo-4-(4,4,4-trifluoro-3-(3,4,5-trichlorophenyl)but-1-en-1-yl)benzamide (CAS 1416977-69-9) shares the bromobenzamide-piperidine core but replaces the acryloyl-furan group with a trifluoro-trichlorophenyl butenyl chain .

  • Electrophilic Moieties: The acryloyl group in the target compound may participate in Michael addition reactions, whereas the trifluoro-trichlorophenyl chain in the analog is more chemically inert.

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Targets
Target Compound Benzamide + piperidine 3-Bromo, (E)-acryloyl-furan ~450–500* Enzymes/GPCRs with aromatic pockets
Compound 35 Benzamide + pyridinyl 4-Bromo-3-fluoro 310 Kinases, ion channels
Example 53 Benzamide + pyrazolopyrimidine 2-Fluoro, chromen-4-one 589.1 Kinases, nuclear receptors
CAS 1416977-69-9 Benzamide + piperidine 2-Bromo, trifluoro-trichlorophenyl butenyl 612.7 Lipid-modifying enzymes

*Estimated based on structural similarity.

Research Implications

  • Target Compound : The acryloyl-furan moiety may enhance binding to targets requiring conjugated systems (e.g., serotonin receptors or cytochrome P450 enzymes), while the bromine could act as a steric/electronic modulator .
  • Metabolic Stability : The piperidine-methyl group may reduce first-pass metabolism compared to pyridinyl analogs, as seen in Compounds 35/36 .
  • Synthonic Gaps: Limited data on the target compound’s biological activity necessitate further studies comparing its efficacy with analogs like Example 53 in enzymatic assays .

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